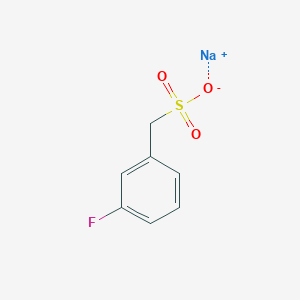![molecular formula C21H24FNO3S B2881717 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1394802-38-0](/img/structure/B2881717.png)
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide, commonly known as FOTS, is a small molecule that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. FOTS is a sulfonamide derivative that contains both an oxane ring and an ethene moiety, which gives it interesting properties that make it suitable for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents
A series of sulfonamide derivatives, including compounds structurally related to N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide, have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. These compounds, characterized by advanced techniques such as NMR and LC-MS, showed promising antiproliferation effects with IC50 values ranging from 1.82-9.52 µM, indicating potential as therapeutic agents in cancer treatment (Pawar, Pansare, & Shinde, 2018).
Fluorescent Molecular Probes
Sulfonamide derivatives embodying dimethylamino and sulfonyl groups have been prepared as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent molecular probes for studying biological events and processes. The fluorescence-environment dependence and high quantum yields make these compounds particularly valuable for biological research (Diwu et al., 1997).
Drug Metabolism Studies
Research has also focused on the metabolism of biaryl-bis-sulfonamide compounds like N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide. A study using Actinoplanes missouriensis produced several mammalian metabolites previously detected in preclinical species, demonstrating the utility of microbial-based systems for drug metabolism studies. This approach facilitates the production of metabolites in sufficient quantities for structural characterization by NMR, supporting drug development and pharmacokinetic evaluations (Zmijewski et al., 2006).
Photophysical Properties
The effect of substituents on the photophysical properties of sulfonamide derivatives has been examined, revealing variations in fluorescence properties by altering the aryl part of the molecule. These studies characterize the sulfonamide derivatives spectroscopically and assess the impact of different substituents on their photophysical behaviors, contributing to the understanding of how structural modifications affect the properties of such compounds (Bozkurt et al., 2016).
Environmental Persistence and Exposure
Studies on the environmental persistence and human exposure to perfluorinated sulfonamides, including those structurally related to the compound , have provided insights into their occurrence, partitioning, and potential human exposure through indoor and outdoor air. These findings contribute to the assessment of environmental and health risks associated with the use of perfluorinated chemicals (Shoeib et al., 2005).
Eigenschaften
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3S/c1-17-2-4-18(5-3-17)10-15-27(24,25)23-16-21(11-13-26-14-12-21)19-6-8-20(22)9-7-19/h2-10,15,23H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJISRWLBZGZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

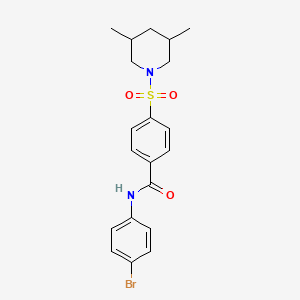
![6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine](/img/structure/B2881635.png)
![2-(ethylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2881636.png)
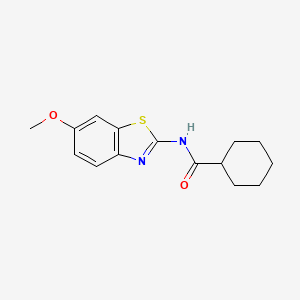
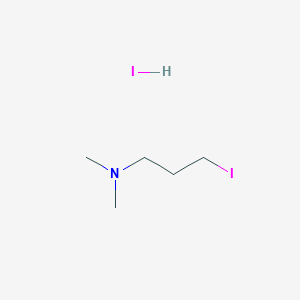

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B2881644.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2881645.png)
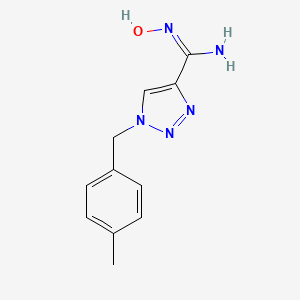
![5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881651.png)
![(2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine](/img/structure/B2881652.png)

